molecular formula C9H9BrFNO B13334701 (S)-7-Bromo-5-fluorochroman-3-amine

(S)-7-Bromo-5-fluorochroman-3-amine

Cat. No.: B13334701
M. Wt: 246.08 g/mol
InChI Key: PUXILIBOJNIDCY-LURJTMIESA-N
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Description

(S)-7-Bromo-5-fluorochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(3S)-7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2/t6-/m0/s1

InChI Key

PUXILIBOJNIDCY-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](COC2=C1C(=CC(=C2)Br)F)N

Canonical SMILES

C1C(COC2=C1C(=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-5-fluorochroman-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom at the 5th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-5-fluorochroman-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-7-Bromo-5-fluorochroman-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-5-fluorochroman-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-7-Bromo-5-chlorochroman-3-amine
  • (S)-7-Bromo-5-iodochroman-3-amine
  • (S)-7-Bromo-5-methylchroman-3-amine

Uniqueness

(S)-7-Bromo-5-fluorochroman-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Biological Activity

(S)-7-Bromo-5-fluorochroman-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chroman backbone, characterized by a benzene ring fused to a tetrahydrofuran ring. The presence of bromine and fluorine substituents enhances its chemical reactivity, making it a valuable intermediate in drug discovery.

Molecular Formula: C9H8BrFNO
Molecular Weight: 232.07 g/mol
IUPAC Name: (S)-7-Bromo-5-fluoro-2,3-dihydro-1H-chromen-3-amine

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of ubiquitin-specific proteases (USPs). These enzymes play crucial roles in cellular regulation and protein degradation pathways, making this compound relevant for cancer therapy and neurodegenerative diseases.

The compound's mechanism of action involves selective binding to specific proteins and enzymes, influencing their activity. It has shown potential in:

  • Inhibiting Ubiquitin-Specific Proteases: This inhibition may lead to altered cellular signaling pathways associated with cancer progression and neurodegeneration.
  • Affinity for Amyloid-Beta Plaques: Similar compounds have demonstrated binding affinity for amyloid-beta plaques, suggesting potential relevance in Alzheimer's disease research.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Ubiquitin-Specific Protease InhibitionInhibits USPs involved in protein degradation pathways, with implications for cancer therapy.
Amyloid-Beta BindingPotential relevance in Alzheimer's disease through affinity for amyloid-beta plaques.
Enzyme InteractionSelectively binds to certain enzymes, influencing their activity.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Recent studies have explored various synthetic routes, including:

  • Bromofluorination Techniques: Utilizing iodine(I)/iodine(III) catalysis to achieve enantioenriched products.
  • Fluorocyclization Protocols: Implementing mechanochemical methods for efficient synthesis under solvent-free conditions .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable gastrointestinal absorption and blood-brain barrier permeability. However, further investigations are necessary to fully elucidate its pharmacokinetic properties and safety profile.

Table 2: Pharmacokinetic Properties

PropertyValue
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
ToxicityPreliminary studies indicate low toxicity at therapeutic doses.

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